Oxanosine
Overview
Description
Oxanosine is a novel nucleoside antibiotic that was initially isolated from Streptomyces capreolus MG265-CF3 in 1981. It has gained attention in toxicology due to its formation in nitrosative guanosine deamination, implicating its relevance in studying the toxicological markers for nitrosation activity. This nucleoside exhibits weak antibacterial activity and has shown to inhibit the growth of certain cancer cells in vitro and in vivo, primarily through the inhibition of GMP synthetase (Shimada et al., 1981).
Synthesis Analysis
The total synthesis of oxanosine has been explored through various methods. A notable approach includes the enzymatic synthesis involving adenosine deaminase (ADA) to investigate the mechanism of oxanosine formation. The synthesis of [7-18O]oxanosine and its reaction with ADA highlighted its substrate compatibility, leading to the formation of specific reaction products characterized by advanced spectroscopic techniques (Majumdar et al., 2005). Another method focuses on the carbodiimide-mediated dehydration and cyclization for the heterocycle formation, emphasizing the versatility of synthesis routes (Chun et al., 1994).
Molecular Structure Analysis
Oxanosine's molecular structure was elucidated through X-ray crystallographic analysis, revealing its unique imidazo[4,5-d][1,3]oxazine-7-one scaffold. This structural confirmation underpins its biochemical activities and interaction with biological targets, such as GMP synthetase, which is crucial for its antibiotic and antitumor properties (Shimada et al., 1981).
Chemical Reactions and Properties
Oxanosine undergoes specific chemical reactions, notably with adenosine deaminase (ADA), leading to the formation of distinct products that have been characterized by a variety of spectroscopic methods. These reactions provide insight into the compound's biochemical behavior and its potential metabolic pathways in biological systems (Majumdar et al., 2005).
Physical Properties Analysis
While specific studies focusing on oxanosine's physical properties were not directly identified, its isolation, synthesis, and structural characterization provide foundational information on its solubility, stability, and reactivity. These physical attributes are essential for understanding its biological activities and therapeutic potential.
Chemical Properties Analysis
Oxanosine's chemical properties, particularly its reactivity under nitrosative conditions, underscore its significance in toxicological studies. The compound's formation through nitrosative deamination of guanosine and subsequent reactions, including its substrate activity for ADA, highlight its chemical versatility and role in biological systems (Majumdar et al., 2005).
Scientific Research Applications
Antibacterial and Antitumor Properties
Oxanosine, a novel nucleoside isolated from Streptomyces, exhibits antibacterial and antitumor activities. It shows weak antibacterial activity against Escherichia coli and inhibits the growth of HeLa cells in vitro. Intriguingly, oxanosine suppresses the growth of L-1210 leukemia in mice. Its primary action is the inhibition of GMP-synthetase, a key enzyme in nucleotide biosynthesis (Shimada et al., 1981).
Modulation of Cellular Morphology
Oxanosine has been observed to induce phenotypic changes in rat kidney cells harboring a temperature-sensitive K-ras gene. This guanosine analogue antibiotic converts the "transformed" morphology of these cells to a "normal" morphology, suggesting a role in modulating cellular behavior and potentially impacting cancer biology (Itoh et al., 1989).
Chemical Modification and Synthesis
Research has also focused on the chemical modification and synthesis of oxanosine. Studies have been conducted to synthesize derivatives like 2'-deoxyoxanosine, exploring their biological properties. This area of research is vital for understanding the structural aspects of oxanosine and its analogs, contributing to the development of novel therapeutic agents (Kato et al., 1984).
Increased Sensitivity in Viral Gene-Expressing Cells
Oxanosine's antitumor action was further elucidated in rat kidney cells infected with a mutant Rous sarcoma virus. The study found that oxanosine's inhibition of cell growth and nucleic acid synthesis was significantly more potent at a temperature permissive for viral gene expression, highlighting its potential in targeted cancer therapy (Uehara et al., 1985).
Enzymatic Interaction and Mode of Action
Oxanosine's mode of action has been investigated in detail, revealing it as a competitive inhibitor of GMP synthetase. Its inhibitory effect on bacterial growth and leukemia cells suggests a specific enzymatic interaction critical for its therapeutic potential (Yagisawa et al., 1982).
Interaction with Nucleic Acids
Studies on oxanosine have also extended to its interaction with nucleic acids. For instance, endonuclease V, known for its activity on various nucleoside-containing DNA, can cleave oxanosine-containing DNA, indicating a role in DNA repair mechanisms (Hitchcock et al., 2004).
Implications in Toxicology
Oxanosine's relevance in toxicology emerged with the discovery of its formation in nitrosative guanosine deamination. This discovery is crucial for understanding the nitrosative processes in biological systems and their implications in diseases (Majumdar et al., 2005).
Anti-Viral Effects
Oxanosine, in combination with other compounds, has shown promise in inhibiting HIV replication. Its concentration-dependent inhibition of HIV, particularly in conjunction with other antiviral agents, suggests potential applications in treating HIV and related viral infections (Nakamura et al., 2005).
Safety And Hazards
Oxanosine should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Oxanosine has potential applications in cancer research as it exhibits antitumor activity. It may also be used as an antiviral agent due to its ability to inhibit viral replication . Future directions for research on oxanosine include studying its mechanisms of action, investigating its potential as an antiviral agent, and optimizing its synthesis .
properties
IUPAC Name |
5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUOVPUCZNICU-ZIYNGMLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxanosine | |
CAS RN |
80394-72-5 | |
Record name | Oxanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80394-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.